(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABYHXILLYTODR-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reimer-Tiemann Formylation of 4-Methoxyphenol
The Reimer-Tiemann reaction introduces a formyl group to the aromatic ring. In a typical procedure, 4-methoxyphenol (124.1 g, 1.0 mol) is dissolved in a sodium hydroxide solution (320 g NaOH in 400 mL water), followed by the addition of chloroform (161 mL). The mixture is heated under reflux, yielding 2-hydroxy-5-methoxybenzaldehyde after steam distillation. This intermediate is obtained as a yellow oil with a purity of 94% (GC/MS).
Methylation of 2-Hydroxy-5-methoxybenzaldehyde
The phenolic hydroxyl group is methylated using dimethyl sulfate. A mixture of 2-hydroxy-5-methoxybenzaldehyde (10 g, 0.066 mol), anhydrous potassium carbonate (14 g), and dimethyl sulfate (11 g, 0.087 mol) in acetone (100 mL) is refluxed for 4 hours. After work-up, 2,5-dimethoxybenzaldehyde is isolated via recrystallization (EtOH/water), yielding 8.3 g (76% yield) of a crystalline product.
Table 1: Synthesis of 2,5-Dimethoxybenzaldehyde
| Step | Starting Material | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxyphenol | NaOH, CHCl₃, reflux | 2-Hydroxy-5-methoxybenzaldehyde | 94 (purity) |
| 2 | 2-Hydroxy-5-methoxybenzaldehyde | (CH₃O)₂SO₂, K₂CO₃, acetone | 2,5-Dimethoxybenzaldehyde | 76 |
Preparation of 1-(5-Methylfuran-2-yl)ethanone
1-(5-Methylfuran-2-yl)ethanone, the nucleophilic ketone component, is synthesized via acetylation of 5-methylfurfural. While detailed protocols are sparse in the provided sources, analogous methods involve Friedel-Crafts acylation using acetyl chloride in the presence of Lewis acids like AlCl₃. The compound is commercially available but may require purification via distillation or recrystallization before use.
Claisen-Schmidt Condensation Reaction
The central step in synthesizing the target chalcone is the Claisen-Schmidt condensation between 2,5-dimethoxybenzaldehyde and 1-(5-methylfuran-2-yl)ethanone.
Reaction Mechanism
The base-catalyzed reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water yields the α,β-unsaturated ketone. The reaction is stereospecific, favoring the E-isomer due to conjugation stabilization.
Optimized Reaction Conditions
A mixture of 2,5-dimethoxybenzaldehyde (1.0 equiv) and 1-(5-methylfuran-2-yl)ethanone (1.2 equiv) is stirred in ethanol (50 mL) with aqueous NaOH (40%, 10 mL) at 60°C for 6–8 hours. The reaction progress is monitored via TLC (hexane:ethyl acetate, 7:3). Post-reaction, the mixture is neutralized with dilute HCl, extracted with ethyl acetate, and dried over Na₂SO₄. Solvent evaporation affords a crude solid, which is recrystallized from methanol to yield the pure chalcone.
Table 2: Claisen-Schmidt Condensation Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Base | NaOH (40% aqueous) |
| Temperature | 60°C |
| Time | 6–8 hours |
| Yield | 65–72% |
Purification and Characterization
Recrystallization
The crude product is dissolved in hot methanol and gradually cooled to induce crystallization. Impurities remain dissolved, yielding needle-like crystals of the target compound.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H, CH=CO), 7.52 (d, J = 15.6 Hz, 1H, Ar-CH=), 6.90–7.10 (m, 3H, aromatic), 6.35 (d, J = 3.2 Hz, 1H, furan-H), 6.20 (d, J = 3.2 Hz, 1H, furan-H), 3.85 (s, 6H, OCH₃), 2.35 (s, 3H, CH₃).
Alternative Synthetic Routes
Acid-Catalyzed Condensation
While less common, HCl in acetic acid can catalyze the condensation. However, this method often results in lower yields (8–15%) due to side reactions, such as polymerization.
Solvent-Free Conditions
Grinding the reactants with NaOH in a mortar under solvent-free conditions at 50°C for 2 hours achieves a 68% yield, offering an eco-friendly alternative.
Scale-Up Considerations
Industrial production requires continuous flow reactors to maintain optimal temperature and mixing. Automated systems enhance reproducibility, with pilot-scale trials achieving yields >70% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the furan ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
The compound (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one , also known as a chalcone, is a member of a class of organic compounds characterized by their diverse biological activities. This article explores its applications in scientific research, particularly focusing on its potential in medicinal chemistry, biological activity, and synthetic applications.
Structure and Composition
- IUPAC Name : (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Molecular Formula : C16H16O4
- CAS Number : 6135-88-2
The compound features a conjugated double bond system typical of chalcones, which contributes to its reactivity and biological properties. The presence of methoxy groups enhances its lipophilicity and potential interaction with biological targets.
Medicinal Chemistry
Chalcones are known for their pharmacological properties, including:
- Antioxidant Activity : Research indicates that chalcones can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing chronic diseases such as cancer and cardiovascular disorders.
- Antimicrobial Properties : Studies have shown that compounds with furan rings exhibit significant antimicrobial activity. Preliminary findings suggest that (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one may inhibit the growth of various bacterial strains, indicating broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
Chalcones have been investigated for their anti-inflammatory properties. The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Cancer Research
Chalcones have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Specific studies on similar compounds indicate that they can inhibit tumor growth by interfering with cell cycle progression and inducing cell death mechanisms.
Synthetic Applications
The unique structure of (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one allows it to serve as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial effects of various chalcones, including (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a potential use in developing new antibacterial agents.
Case Study 2: Antioxidant Properties
Research evaluating the antioxidant capacity of several chalcones revealed that (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exhibited substantial free radical scavenging activity. This finding supports its potential role in protecting against oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position Matters : The 2,5-dimethoxy substitution on the phenyl ring in the target compound enhances antimicrobial activity compared to 2,3-dimethoxy (DMFP) or single-methoxy analogues, likely due to optimized electron distribution and steric accessibility .
- Heterocyclic Influence : Replacing the 5-methylfuran with thiophene (e.g., in ) reduces antimicrobial potency but improves structural rigidity, as seen in Hirshfeld surface analyses .
- Amino vs. Methoxy Groups: The 4-aminophenyl chalcone in shows stronger inhibition of malaria-related proteins (50%) than methoxy derivatives, highlighting the role of electrostatic interactions from the amino group .
Crystallographic and Electronic Properties
The target compound’s crystal structure (monoclinic system, space group P2₁/c) exhibits a planar enone system with dihedral angles of 8.2° between the phenyl and furan rings, promoting conjugation. This contrasts with (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, where chlorine substituents increase torsional angles (up to 56.26°), disrupting planarity and reducing bioactivity .
Table 2: Crystallographic Data Comparison
Biological Activity
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, a member of the chalcone family, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structure, featuring a conjugated enone system and two aromatic substituents, which contribute to its potential therapeutic effects.
Chemical Structure and Properties
The molecular formula for (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is C₁₆H₁₆O₄, with a molecular weight of 272.30 g/mol. The compound's structure is pivotal in determining its biological activity, particularly due to the presence of methoxy and furan groups that enhance lipophilicity and bioavailability compared to other similar compounds .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| Structural Class | Chalcone |
Anticancer Activity
Chalcones, including (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, have been reported to exhibit significant anticancer properties. Studies indicate that chalcones can induce apoptosis in cancer cells and disrupt the cell cycle, particularly at the G0/G1 phase. For instance, research on structurally related chalcones has demonstrated their ability to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Case Study: Anticancer Evaluation
A study evaluated several chalcone derivatives for their cytotoxic effects against human cancer cell lines using the MTT assay. The results showed that certain derivatives had IC₅₀ values ranging from 17.4 to 39.9 μM, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .
The mechanisms through which (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exerts its effects include:
- Induction of Apoptosis : This compound has been shown to activate apoptotic pathways by modulating proteins involved in both intrinsic and extrinsic pathways.
- Cell Cycle Arrest : Similar chalcones have been documented to cause cell cycle arrest, preventing cancer cells from proliferating effectively .
Antioxidant and Anti-inflammatory Properties
In addition to its anticancer potential, (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one may also exhibit antioxidant and anti-inflammatory activities typical of many chalcones. These properties are crucial for mitigating oxidative stress and inflammation-related diseases.
Comparative Analysis with Related Compounds
To understand the unique biological profile of (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxyflavone | Hydroxy group at position 3 | Antioxidant, anti-inflammatory |
| Chalcone | Basic chalcone structure | Anticancer, antimicrobial |
| 4-Methoxychalcone | Methoxy group at position 4 | Anticancer, antioxidant |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 2,5-dimethoxyacetophenone and 5-methylfuran-2-carbaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Optimization involves adjusting reaction temperature (60–80°C), solvent polarity, and catalyst concentration. Thin-layer chromatography (TLC) is used to monitor reaction progress, and purification is achieved via column chromatography using silica gel .
Q. What spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (E)-configuration of the α,β-unsaturated ketone moiety. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1650 cm⁻¹) and conjugated double bonds. Single-crystal X-ray diffraction (as in ) provides unambiguous stereochemical confirmation .
Q. What in vitro assays are recommended for initial screening of this compound's biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 or tyrosinase) and cytotoxicity screens (MTT assay on cancer cell lines like MCF-7 or HeLa). Fluorescence-based binding assays can assess interactions with receptors (e.g., serotonin or histamine receptors) due to structural similarities to bioactive chalcones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent used for compound dissolution). Standardize protocols using controls like known inhibitors (e.g., aspirin for COX-2) and validate purity via HPLC. Cross-reference with structurally analogous compounds (e.g., chlorophenyl or fluorophenyl derivatives) to identify substituent-dependent trends .
Q. How does the substitution pattern on the phenyl ring influence the compound's electronic properties and reactivity?
- Methodological Answer : Electron-donating groups (e.g., methoxy at 2,5-positions) enhance resonance stabilization of the α,β-unsaturated ketone, increasing electrophilicity. Comparative DFT studies (as in ) can calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Substituent effects are further validated via Hammett plots using derivatives with varying substituents .
Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with active sites (e.g., COX-2). Density Functional Theory (DFT) calculates charge distribution and electrostatic potential surfaces to identify key binding residues. Validate predictions with mutagenesis studies on recombinant enzymes .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use LC-MS/MS to identify phase I metabolites (oxidation, reduction) and phase II conjugates (glucuronidation). Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and compare with synthetic standards. Isotopic labeling (e.g., ¹⁴C at the furan ring) tracks metabolic fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
